molecular formula C24H24BrN3O4 B12173771 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B12173771
M. Wt: 498.4 g/mol
InChI Key: YPDSKUOLDZCDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound that features both indole and benzazepine moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Benzazepines, on the other hand, are known for their psychoactive and neuroprotective properties . The combination of these two moieties in a single compound suggests potential for a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide can be approached by first synthesizing the indole and benzazepine intermediates separately, followed by their coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide likely involves interaction with multiple molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The benzazepine moiety can interact with neurotransmitter receptors, affecting neuronal signaling .

Properties

Molecular Formula

C24H24BrN3O4

Molecular Weight

498.4 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C24H24BrN3O4/c1-31-21-12-16-5-9-28(24(30)14-18(16)13-22(21)32-2)15-23(29)26-7-10-27-8-6-17-11-19(25)3-4-20(17)27/h3-6,8-9,11-13H,7,10,14-15H2,1-2H3,(H,26,29)

InChI Key

YPDSKUOLDZCDSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCN3C=CC4=C3C=CC(=C4)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.